Structural Determinants of CHK1 Inhibitor Selectivity and Metabolic Stability
The N-trifluoromethylpyrazole motif, shared by 4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic acid, confers resistance to oxidative N-dealkylation, a primary metabolic inactivation pathway for CHK1 inhibitors like SCH900776 [1]. In a head-to-head comparison, the N-trifluoromethylpyrazole-containing compound MU380 demonstrated significantly extended cellular inhibitory effects compared to SCH900776, which undergoes rapid N-dealkylation in vivo to a less selective metabolite [1].
| Evidence Dimension | Metabolic stability to oxidative N-dealkylation |
|---|---|
| Target Compound Data | Resistant to N-dealkylation |
| Comparator Or Baseline | SCH900776 (rapidly N-dealkylated in vivo) |
| Quantified Difference | Significantly extended cellular inhibition; does not form less selective metabolite |
| Conditions | In vivo mouse model and cellular assays |
Why This Matters
Procurement of this compound or its derivatives is justified for CHK1 inhibitor development due to its predicted metabolic robustness, a critical advantage over N-alkylated comparators that suffer from rapid clearance and selectivity erosion.
- [1] Samadder, P., et al. (2017). Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. Mol Cancer Ther, 16(9), 1831-42. View Source
